3-Chloro-4-isopropoxyphenol
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Overview
Description
3-Chloro-4-isopropoxyphenol is an organic compound with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.64 g/mol . It is a phenolic compound characterized by the presence of a chlorine atom at the third position and an isopropoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenol typically involves the chlorination of 4-isopropoxyphenol. The reaction can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the third position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions (OH⁻) and amines.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the isopropoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 4-isopropoxyphenol or its derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dechlorinated or modified phenolic compounds.
Scientific Research Applications
3-Chloro-4-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-3-isopropoxyphenol: Similar structure but with different substitution pattern.
3-Chloro-4-methoxyphenol: Similar structure with a methoxy group instead of an isopropoxy group.
4-Chloro-3-methoxyphenol: Similar structure with different substitution pattern and a methoxy group.
Uniqueness: 3-Chloro-4-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXMLRXDHINNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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